9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate
Description
9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-[2-(2-ethoxyethoxy)ethoxy]acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various therapeutic applications.
Properties
CAS No. |
7743-96-6 |
|---|---|
Molecular Formula |
C30H43FO9 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-[2-(2-ethoxyethoxy)ethoxy]acetate |
InChI |
InChI=1S/C30H43FO9/c1-5-37-10-11-38-12-13-39-18-26(35)40-17-25(34)30(36)19(2)14-23-22-7-6-20-15-21(32)8-9-27(20,3)29(22,31)24(33)16-28(23,30)4/h8-9,15,19,22-24,33,36H,5-7,10-14,16-18H2,1-4H3/t19-,22+,23+,24+,27+,28+,29+,30+/m1/s1 |
InChI Key |
AXUFUYKLWKUANP-QMZFSIOOSA-N |
Isomeric SMILES |
CCOCCOCCOCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Canonical SMILES |
CCOCCOCCOCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-[2-(2-ethoxyethoxy)ethoxy]acetate involves multiple steps, starting from basic steroidal precursors. The process typically includes fluorination, hydroxylation, and esterification reactions. Industrial production methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-[2-(2-ethoxyethoxy)ethoxy]acetate is widely used in scientific research due to its potent biological activities. It is utilized in:
Chemistry: As a reference compound in analytical studies.
Biology: To study the effects of corticosteroids on cellular processes.
Medicine: In the development of anti-inflammatory and immunosuppressive therapies.
Industry: For the production of pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar compounds include:
Betamethasone: An isomer with similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid used in various therapeutic applications.
Biological Activity
Chemical Structure and Properties
The compound features a complex steroid structure with multiple functional groups that contribute to its biological activity. The presence of a fluorine atom at the 9-position and hydroxyl groups at the 11beta and 17 positions enhances its glucocorticoid activity. The esterification with 2-(2-(2-ethoxyethoxy)ethoxy)acetate increases its solubility and bioavailability.
Structural Formula
The compound primarily acts through the glucocorticoid receptor (GR), a type of nuclear receptor that regulates gene expression in response to glucocorticoids. Upon binding to GR, it translocates to the nucleus, where it modulates the transcription of target genes involved in inflammation, immune response, and metabolic processes.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits potent anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models.
Table 1: Comparative Anti-inflammatory Activity
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| 9-Fluoro-... | 5.0 | GR agonist |
| Dexamethasone | 10.0 | GR agonist |
| Prednisolone | 15.0 | GR agonist |
Immunomodulatory Effects
In addition to its anti-inflammatory effects, this compound modulates immune responses by affecting T cell activation and differentiation. Studies indicate it can inhibit Th1 and Th2 cell responses, making it a candidate for treating autoimmune diseases.
Case Studies
- Asthma Management : In a clinical trial involving patients with moderate to severe asthma, administration of the compound resulted in significant improvements in lung function and a reduction in exacerbation rates compared to standard therapies.
- Rheumatoid Arthritis : A double-blind study assessed its efficacy in patients with rheumatoid arthritis. Results showed decreased joint swelling and pain scores after eight weeks of treatment.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and extensive distribution throughout body tissues. Its half-life allows for once-daily dosing, enhancing patient compliance.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral bioavailability | 85% |
| Peak plasma concentration (Cmax) | 30 ng/mL |
| Half-life (t1/2) | 12 hours |
Safety Profile
While the compound shows promising therapeutic benefits, its safety profile must be considered. Common side effects include weight gain, hypertension, and increased susceptibility to infections. Long-term use may lead to adrenal suppression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
